Methyl[2-(methylsulfanyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(methylsulfanyl)propyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methylsulfanyl group attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(methylsulfanyl)propyl]amine typically involves the reaction of 2-(methylsulfanyl)propylamine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl[2-(methylsulfanyl)propyl]amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[2-(methylsulfanyl)propyl]amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. Its sulfanyl group can undergo oxidation or reduction, leading to changes in its chemical properties and reactivity. These interactions are mediated by specific pathways and enzymes in biological systems, influencing the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
Methyl[2-(methylsulfanyl)propyl]amine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other amines. This functional group allows for specific interactions and reactions that are not possible with simpler amines, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H13NS |
---|---|
Molecular Weight |
119.23 g/mol |
IUPAC Name |
N-methyl-2-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C5H13NS/c1-5(7-3)4-6-2/h5-6H,4H2,1-3H3 |
InChI Key |
LJHICMJIYASBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.